1,2-Disilacyclopropene
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Overview
Description
Disilirane is a three-membered ring compound containing two silicon atoms and one carbon atom. It is a member of the silirane family, which are silicon analogs of cyclopropanes. Disilirane is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilirane can be synthesized through several methods. One common approach involves the photochemical cycloaddition of disilirane to fullerenes. For instance, the reaction of La@C82 with disilirane under thermal or photoirradiation conditions yields La@C82(Mes2Si)2CH2 . Another method includes the photochemical attachment of disilirane to endohedral metallofullerenes, such as Sc3N@C80 .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Disilirane undergoes various chemical reactions, including:
Cycloaddition Reactions: Disilirane can participate in [2+3] cycloaddition reactions with fullerenes.
Photochemical Reactions: Under photoirradiation, disilirane reacts with endohedral metallofullerenes to form 1:1 adducts.
Common Reagents and Conditions:
Reagents: Fullerenes (e.g., La@C82, Sc3N@C80), disilirane.
Conditions: Thermal or photoirradiation conditions, often in the presence of a solvent like toluene.
Major Products:
Scientific Research Applications
Disilirane has several applications in scientific research:
Fullerene Chemistry: Disilirane is used as a derivatizing reagent in fullerene chemistry to create silylated endohedral metallofullerenes.
Material Science: The unique properties of disilirane adducts make them valuable in the development of new materials with enhanced electronic and photophysical properties.
Mechanism of Action
The mechanism by which disilirane exerts its effects involves the formation of covalent bonds with target molecules, such as fullerenes. The electron-donating effects of the silyl groups in disilirane adducts influence the redox potentials and electronic properties of the resulting compounds . This interaction is crucial for the stabilization and functionalization of the target molecules.
Comparison with Similar Compounds
Silirane: A silicon analog of cyclopropane with one silicon and two carbon atoms.
Digermirane: A three-membered ring compound containing two germanium atoms and one carbon atom.
Comparison: Disilirane is unique due to its two silicon atoms, which impart distinct electronic properties compared to silirane and digermirane. The presence of silicon atoms in disilirane enhances its reactivity and stability in photochemical reactions, making it a valuable reagent in fullerene chemistry .
Properties
Molecular Formula |
CH2Si2 |
---|---|
Molecular Weight |
70.20 g/mol |
InChI |
InChI=1S/CH2Si2/c1-2-3-1/h1H2 |
InChI Key |
MOMWTVWONTVDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si][Si]1 |
Origin of Product |
United States |
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